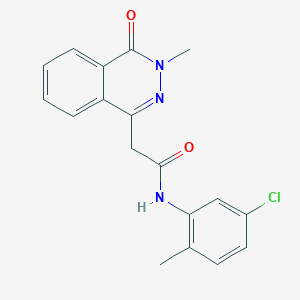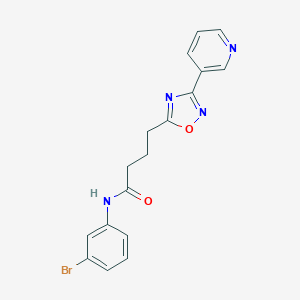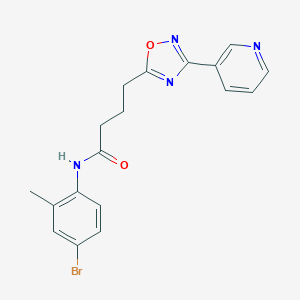![molecular formula C15H19N5O B277491 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains a tetraazolylacetyl group and a phenyl ring, which makes it an interesting molecule for further research.
Mechanism of Action
The mechanism of action of 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is not well understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the concentration of acetylcholine, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has been shown to have various biochemical and physiological effects. For example, it has been demonstrated to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine in lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the effects of enzyme and receptor inhibition. However, one of the limitations of using this compound is its high cost and limited availability.
Future Directions
There are many future directions for the study of 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the investigation of the compound's potential use as an antimicrobial and antifungal agent is an area of research that warrants further exploration.
Synthesis Methods
The synthesis of 4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine involves the reaction of 4-methylpiperidine with 5-phenyltetrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. Additionally, it has also been investigated for its antimicrobial and antifungal properties.
properties
Product Name |
4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine |
|---|---|
Molecular Formula |
C15H19N5O |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(5-phenyltetrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H19N5O/c1-12-7-9-19(10-8-12)14(21)11-20-15(16-17-18-20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
CQYOCZXLAHFSRU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)

![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
